Cas no 1170988-75-6 (1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine)

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a structurally complex heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a benzyl group, further functionalized with a 5-ethylthiophene sulfonyl substituent. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of biological pathways. The presence of the sulfonyl group enhances binding affinity, while the triazolopyrimidine scaffold contributes to metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for drug discovery. The compound exhibits favorable physicochemical properties, including solubility and lipophilicity, supporting its utility in preclinical research.
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine structure
1170988-75-6 structure
Product Name:1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
CAS No:1170988-75-6
MF:C21H23N7O2S2
MW:469.583020448685
CID:5470449
Update Time:2025-06-13

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
    • 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
    • Inchi: 1S/C21H23N7O2S2/c1-2-17-8-9-18(31-17)32(29,30)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3
    • InChI Key: ILGBAFOCBMGEBN-UHFFFAOYSA-N
    • SMILES: C1N=C(N2CCN(S(C3SC(CC)=CC=3)(=O)=O)CC2)C2N=NN(CC3=CC=CC=C3)C=2N=1

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine Pricemore >>

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Additional information on 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine

Research Brief on 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine (CAS: 1170988-75-6)

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine (CAS: 1170988-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its molecular structure, mechanism of action, and preclinical efficacy.

Recent studies have identified this compound as a potent and selective inhibitor of specific kinase targets involved in inflammatory and oncogenic pathways. The unique triazolopyrimidine scaffold, coupled with the sulfonylpiperazine moiety, contributes to its high binding affinity and selectivity. Structural-activity relationship (SAR) analyses suggest that the benzyl group at the 3-position and the ethylthiophene sulfonyl group at the 4-position are critical for its biological activity.

In vitro studies have demonstrated that 1170988-75-6 exhibits nanomolar inhibitory activity against key kinases such as PI3Kδ and JAK3, which are implicated in autoimmune diseases and hematologic malignancies. Notably, the compound showed a favorable pharmacokinetic profile in rodent models, with good oral bioavailability and moderate half-life. These properties make it a promising candidate for further development.

Mechanistic investigations reveal that 1170988-75-6 disrupts downstream signaling pathways, including Akt and STAT3 phosphorylation, leading to apoptosis in cancer cell lines and suppression of pro-inflammatory cytokines in immune cells. These findings are supported by transcriptomic and proteomic analyses, which highlight the compound's multi-targeted effects.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on derivatization and formulation strategies to enhance its therapeutic index. Collaborative studies between academic and industrial researchers are underway to advance this compound into clinical trials.

In conclusion, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine represents a novel chemical entity with significant potential in targeted therapy. Its dual inhibitory action on PI3Kδ and JAK3 pathways positions it as a versatile tool for treating both inflammatory disorders and cancers. Future studies will be critical in translating these preclinical findings into clinical applications.

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